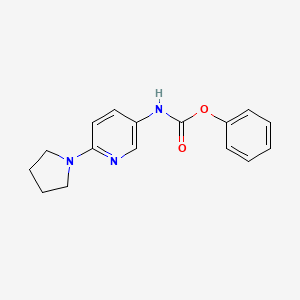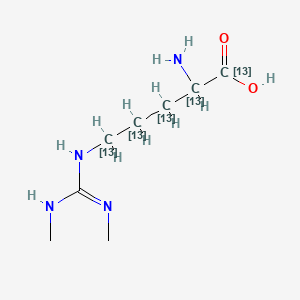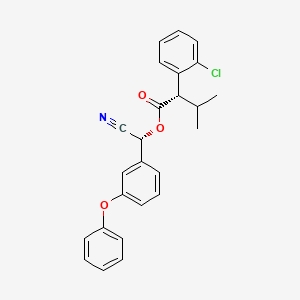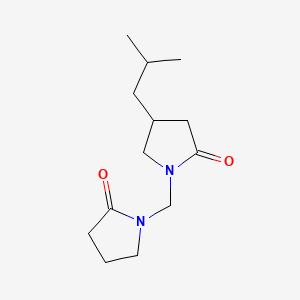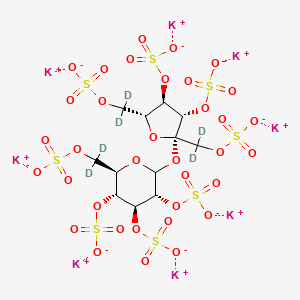
3-Desethenyl-3-methyl Cefdinir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desethenyl-3-methyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The molecular formula of this compound is C13H13N5O5S2, and it has a molecular weight of 383.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desethenyl-3-methyl Cefdinir involves multiple steps, starting from the core structure of CefdinirSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, ensuring consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 3-Desethenyl-3-methyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiazole ring, affecting the compound’s antibacterial properties.
Reduction: Reduction reactions can alter the nitroso group, impacting the compound’s stability and activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed:
Scientific Research Applications
3-Desethenyl-3-methyl Cefdinir has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of cephalosporin antibiotics.
Biology: The compound is employed in microbiological studies to investigate its antibacterial activity and resistance mechanisms.
Medicine: Research on this compound focuses on its potential as an antibiotic for treating various bacterial infections.
Mechanism of Action
3-Desethenyl-3-methyl Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefdinir: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another third-generation cephalosporin with similar antibacterial properties.
Cefpodoxime: A cephalosporin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 3-Desethenyl-3-methyl Cefdinir is unique due to its specific structural modifications, which can result in different pharmacological properties and potential advantages in certain clinical scenarios .
Properties
Molecular Formula |
C13H13N5O5S2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6+/t7-,11-/m1/s1 |
InChI Key |
FMPXXFJEIVCXCL-GBRZKSRVSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


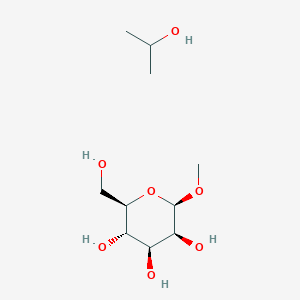
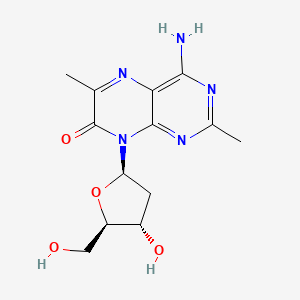

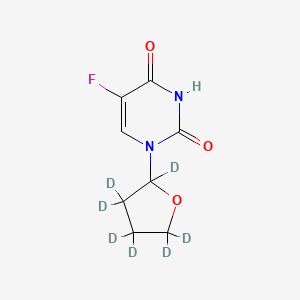
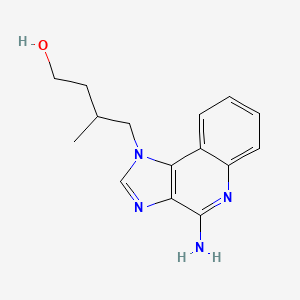
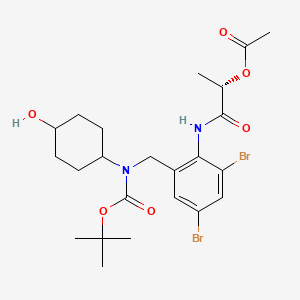
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
